

Carbenoxolone Disodium as an inhibitor of 11βhydroxysteroid dehydrogenase

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An In-Depth Technical Guide to ${f Carbenoxolone\ Disodium}$ as an Inhibitor of 11 ${f B}$ -Hydroxysteroid Dehydrogenase

Introduction

Carbenoxolone (CBX) is a synthetic derivative of 18β -glycyrrhetinic acid, a constituent of licorice root, with a triterpenoid steroid-like structure.[1][2] Initially developed for the treatment of peptic, esophageal, and oral ulcers, its therapeutic applications have expanded due to its unique pharmacological properties.[1][2][3] The primary mechanism of action for many of its systemic effects is the inhibition of the 11β -hydroxysteroid dehydrogenase (11β -HSD) enzyme system.[2][4]

The 11β-HSD enzyme exists in two main isoforms with distinct functions:

- 11β-HSD1: This enzyme primarily acts as a reductase, catalyzing the conversion of inactive cortisone to the active glucocorticoid, cortisol, within key metabolic tissues such as the liver, adipose tissue, and the central nervous system.[5][6][7] Its activity locally amplifies intracellular glucocorticoid concentrations.[8]
- 11β-HSD2: This isoform functions as a dehydrogenase, rapidly inactivating cortisol by converting it back to cortisone.[9] It is highly expressed in mineralocorticoid-selective tissues, such as the kidneys, where it prevents cortisol from binding to and activating the mineralocorticoid receptor (MR).[9]



Carbenoxolone is a non-selective inhibitor of both 11β -HSD1 and 11β -HSD2. This dual inhibition is responsible for both its potential therapeutic benefits and its significant adverse effects.[7][10]

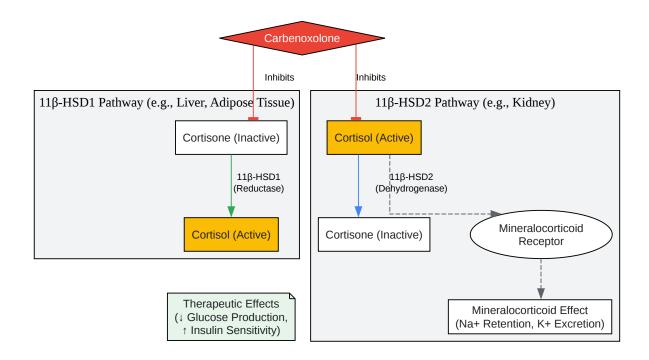
Mechanism of Action

Carbenoxolone exerts its effects by blocking the enzymatic activity of 11β -HSD isoforms, which alters the balance of active and inactive glucocorticoids at a tissue-specific level.[4][10]

- Inhibition of 11β-HSD1: By inhibiting 11β-HSD1, Carbenoxolone decreases the intracellular regeneration of cortisol in target tissues.[7] This action forms the basis for its investigation in treating metabolic disorders. In the liver, this leads to reduced glucose production, while in the brain, it has been linked to improved cognitive function.[6][7][8]
- Inhibition of 11β-HSD2: The inhibition of 11β-HSD2 in the kidney is the primary cause of Carbenoxolone's adverse effects.[9] Normally, 11β-HSD2 protects the mineralocorticoid receptor from being overwhelmed by cortisol, which circulates at much higher concentrations than aldosterone. When Carbenoxolone blocks this enzyme, cortisol is no longer inactivated and can bind to the mineralocorticoid receptor, mimicking a state of aldosterone excess. This leads to a condition known as pseudohyperaldosteronism, characterized by sodium and water retention, hypokalemia (low potassium), and hypertension.[11][12][13]

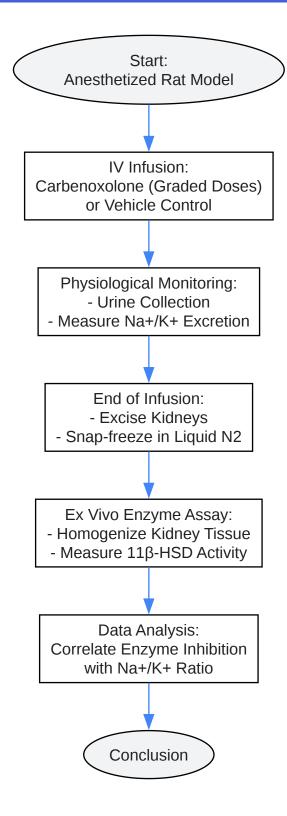
The diagram below illustrates the enzymatic conversion of cortisone and cortisol and the inhibitory action of Carbenoxolone.



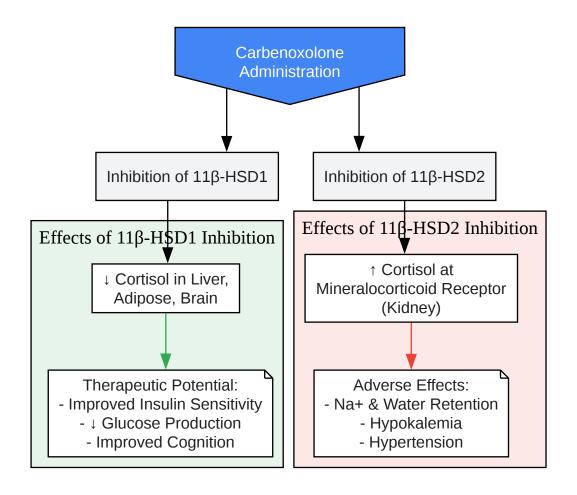


Adverse Effects (Hypertension, Hypokalemia)









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